molecular formula C22H27NO5S B10935734 ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10935734
M. Wt: 417.5 g/mol
InChI Key: GSJNKEKSBSUFDE-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a cycloheptane ring, and it is substituted with an ethyl ester and an amide group derived from 3,4-dimethoxyphenylacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Cycloheptane Ring Formation: The cycloheptane ring can be constructed through a series of cyclization reactions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.

Major Products

    Oxidation: Products may include carboxylic acids and quinones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products may include nitro and halogenated derivatives.

Scientific Research Applications

Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiophene ring and the amide group allows it to form hydrogen bonds and π-π interactions with its targets, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.

    Cycloheptane Derivatives: Compounds like cycloheptanone and cycloheptanol share the cycloheptane ring structure.

    Dimethoxyphenyl Derivatives: Compounds such as 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid share the dimethoxyphenyl group.

Uniqueness

Ethyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H27NO5S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H27NO5S/c1-4-28-22(25)20-15-8-6-5-7-9-18(15)29-21(20)23-19(24)13-14-10-11-16(26-2)17(12-14)27-3/h10-12H,4-9,13H2,1-3H3,(H,23,24)

InChI Key

GSJNKEKSBSUFDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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